Fmoc-N-Me-D-Met-OH
Overview
Description
Fmoc-N-Me-D-Met-OH, also known as fluorenylmethyloxycarbonyl-N-methyl-D-methionine, is a derivative of the amino acid methionine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amine functionality, allowing for selective reactions during peptide synthesis.
Mechanism of Action
Target of Action
The primary target of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid, also known as Fmoc-N-Me-D-Met-OH or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(methylthio)butanoic acid, is the amino group of amino acids in peptide synthesis . This compound is a derivative of methionine, an essential amino acid, and is used as a protecting group for amines .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amino group during the coupling process, preventing unwanted side reactions . After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .
Result of Action
The result of the action of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino group during synthesis, it prevents side reactions and ensures the correct order of amino acids in the peptide chain .
Biochemical Analysis
Biochemical Properties
Fmoc-N-Me-D-Met-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amine group of methionine, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. The interactions are primarily based on the recognition of the Fmoc group and the methionine residue, facilitating the incorporation of methionine into growing peptide chains .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of methionine-dependent enzymes and proteins, affecting processes such as methylation and redox reactions. Additionally, this compound may impact cell signaling pathways by altering the availability of methionine, a precursor for S-adenosylmethionine (SAM), a key methyl donor in cellular methylation reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the Fmoc group and the methionine residue. The Fmoc group provides steric protection, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the methionine residue can participate in peptide bond formation. This compound can also inhibit or activate enzymes by mimicking the natural substrate or by steric hindrance, thereby modulating enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic environments. Long-term studies have shown that this compound maintains its protective function during peptide synthesis, ensuring the integrity of the synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is well-tolerated and effectively incorporated into peptides. At high doses, this compound may exhibit toxic effects, including disruption of cellular metabolism and enzyme inhibition. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to methionine metabolism. The compound interacts with enzymes such as methionine adenosyltransferase, which converts methionine to S-adenosylmethionine (SAM). This interaction can influence metabolic flux and the levels of metabolites involved in methylation reactions. This compound can also affect the transsulfuration pathway, where methionine is converted to cysteine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The Fmoc group may influence the localization and accumulation of the compound, affecting its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The Fmoc group may also play a role in the subcellular localization by interacting with specific proteins or membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-D-Met-OH typically involves the protection of the amino group of N-methyl-D-methionine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting N-methyl-D-methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA) in a suitable solvent like dichloromethane (DCM) . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-D-Met-OH undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the Fmoc protecting group can be reduced under specific conditions.
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Free amine derivatives.
Scientific Research Applications
Fmoc-N-Me-D-Met-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of therapeutic peptides and drug delivery systems.
Industry: Utilized in the production of biomaterials and nanomaterials for various applications
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-Me-Met-OH: Similar structure but with a different stereochemistry.
Fmoc-D-Met-OH: Lacks the N-methyl group.
Fmoc-N-Me-Glu (OtBu)-OH: Contains a different amino acid backbone.
Uniqueness
Fmoc-N-Me-D-Met-OH is unique due to its combination of the Fmoc protecting group, N-methylation, and D-configuration of methionine. This combination provides specific steric and electronic properties that can influence the reactivity and stability of the compound during peptide synthesis .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYUJXKMEJUAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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